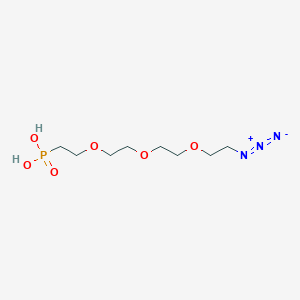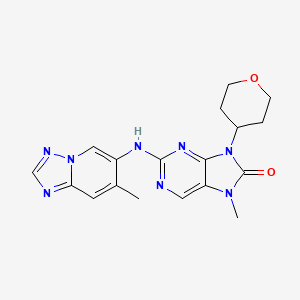
Azido-PEG3-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-phosphonic acid is a compound that features a polyethylene glycol (PEG) linker with an azide group and a phosphonic acid group. The azide group is known for its utility in Click Chemistry, while the phosphonic acid group can act as a potential ligand. The hydrophilic PEG spacer enhances the compound’s solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azido-PEG3-phosphonic acid is typically synthesized through a series of chemical reactions involving the introduction of the azide group and the phosphonic acid group onto a PEG backbone. The process often involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Types of Reactions:
Click Chemistry: The azide group readily participates in Click Chemistry reactions with alkynes, resulting in the formation of stable triazole linkages.
Substitution Reactions: The azide group can undergo substitution reactions with various nucleophiles.
Coordination Chemistry: The phosphonic acid group can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Sodium azide is often used as a reagent for introducing the azide group.
Coordination Chemistry: Metal salts such as titanium dioxide, aluminum oxide, and iron oxide are used for forming complexes with the phosphonic acid group
Major Products:
Triazole Linkages: Formed through Click Chemistry reactions.
Metal Complexes: Formed through coordination of the phosphonic acid group with metal ions
Applications De Recherche Scientifique
Azido-PEG3-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in surface modification of metal oxides to improve hydrophilicity and binding properties .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Azido-PEG3-phosphonic acid can be compared with other PEG linkers containing different functional groups:
Azido-PEG3-carboxylic acid: Contains a carboxylic acid group instead of a phosphonic acid group. It is less effective in coordination chemistry but useful in bioconjugation.
Azido-PEG3-sulfonic acid: Contains a sulfonic acid group, which offers different solubility and binding properties compared to the phosphonic acid group.
Azido-PEG3-hydroxy acid: Contains a hydroxy group, which is less reactive in Click Chemistry but useful in other types of chemical modifications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and utility of this compound in various fields.
Propriétés
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N3O6P/c9-11-10-1-2-15-3-4-16-5-6-17-7-8-18(12,13)14/h1-8H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTIPXPOWKYOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCP(=O)(O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)



![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)


![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)




